(E)-3-(5-(4-fluorophenyl)furan-2-yl)-2-(1H-indole-3-carbonyl)acrylonitrile
Description
The compound (E)-3-(5-(4-fluorophenyl)furan-2-yl)-2-(1H-indole-3-carbonyl)acrylonitrile features a conjugated acrylonitrile backbone substituted with a 4-fluorophenyl-furan moiety and an indole-3-carbonyl group. Its structure combines electron-withdrawing (cyano, fluorophenyl) and electron-donating (indole) components, enabling diverse applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
(E)-3-[5-(4-fluorophenyl)furan-2-yl]-2-(1H-indole-3-carbonyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13FN2O2/c23-16-7-5-14(6-8-16)21-10-9-17(27-21)11-15(12-24)22(26)19-13-25-20-4-2-1-3-18(19)20/h1-11,13,25H/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJKOIGBNCLFMQ-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)F)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(5-(4-fluorophenyl)furan-2-yl)-2-(1H-indole-3-carbonyl)acrylonitrile is a synthetic compound that belongs to a class of molecules known for their diverse biological activities, particularly in the fields of oncology and infectious disease. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a furan ring, an indole moiety, and an acrylonitrile group, which are pivotal for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of (E)-3-(5-(4-fluorophenyl)furan-2-yl)-2-(1H-indole-3-carbonyl)acrylonitrile against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against several human cancer cell lines, including A549 (lung cancer), H460 (lung cancer), HT-29 (colon cancer), and SMMC-7721 (liver cancer). The IC50 values for these cell lines were reported as follows:
| Cell Line | IC50 (µg/mL) |
|---|---|
| A549 | 193.93 |
| H460 | 208.58 |
| HT-29 | 238.14 |
| SMMC-7721 | 269.00 |
These values indicate that the compound has a moderate to high level of activity compared to standard chemotherapeutic agents like 5-fluorouracil .
Mechanism of Action
The mechanism by which this compound induces apoptosis in cancer cells appears to involve the inhibition of anti-apoptotic proteins and the activation of pro-apoptotic pathways. Studies suggest that it may disrupt mitochondrial membrane potential and activate caspases, leading to programmed cell death .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties. Research indicates that it has inhibitory effects against various bacterial strains, including Mycobacterium tuberculosis.
Case Study: Antimycobacterial Activity
In vitro studies showed that (E)-3-(5-(4-fluorophenyl)furan-2-yl)-2-(1H-indole-3-carbonyl)acrylonitrile significantly inhibited the growth of M. tuberculosis with an MIC value of 10 µg/mL. This suggests that it could serve as a lead compound for developing new antimycobacterial agents .
Synergistic Effects
Additionally, when tested in combination with existing antibiotics, the compound demonstrated synergistic effects, enhancing the efficacy of drugs like rifampicin and isoniazid against resistant strains of M. tuberculosis .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Structural Variations :
- Phenyl Ring Substituents : The 4-fluorophenyl group in the target compound is compared to nitro (3g), chloro (3h), and other substituents in analogs (Table 1).
- Heterocyclic Attachments: Indole-3-carbonyl vs. benzothiazole (), pyrazole (), or quinazolinone ().
Table 1: Substituent Impact on Melting Points and Yields
Observations :
Spectral and Structural Characterization
IR and NMR Trends :
- Cyan Group (CN) : All analogs show strong IR absorption near 2210–2254 cm⁻¹, consistent with the acrylonitrile backbone .
- Indole NH Stretching : Observed at 3182–3343 cm⁻¹ in indole-containing analogs (e.g., 7d, 7e) .
- C=O Stretching : Indole-3-carbonyl groups exhibit C=O peaks at 1684–1718 cm⁻¹, while benzothiazole derivatives lack this feature .
Crystallography :
Antifungal and Antimicrobial Activity :
- Thiazolyl hydrazone derivatives with chlorophenyl-furan groups exhibit moderate anticandidal activity (MIC = 250 µg/mL), though less potent than fluconazole .
Q & A
Q. What synthetic strategies are employed to prepare (E)-3-(5-(4-fluorophenyl)furan-2-yl)-2-(1H-indole-3-carbonyl)acrylonitrile?
The compound is synthesized via Knoevenagel condensation, a common method for acrylonitrile derivatives. For example, analogous acrylonitriles are prepared by reacting substituted furan carbaldehydes (e.g., 5-(4-fluorophenyl)furan-2-carbaldehyde) with active methylene compounds like 2-cyanomethylbenzothiazole or indole derivatives in ethanol under reflux . Purification typically involves column chromatography or recrystallization. Key steps include monitoring reaction progress via TLC and characterizing intermediates using NMR and LC-MS .
Q. How is the structural identity of this compound validated in academic research?
Structural confirmation relies on multimodal characterization:
- 1H/13C NMR : Assigns proton and carbon environments (e.g., indole NH at δ 10–12 ppm, furan protons at δ 6–8 ppm) .
- X-ray crystallography : Resolves stereochemistry (e.g., E-configuration of acrylonitrile moiety) and intermolecular interactions. SHELX programs are widely used for refinement .
- Mass spectrometry : Confirms molecular weight (e.g., exact mass matching calculated m/z) .
Q. What preliminary biological activities have been reported for this compound?
Analogous acrylonitriles exhibit NADPH oxidase (NOX) inhibitory activity, reducing reactive oxygen species (ROS) in vascular smooth muscle cells (VSMCs) at 10 µM concentrations. Activity is assessed via Amplex Red assays and protein expression analysis (e.g., α-SMA, SM22α) . Anticancer activity against hepatocellular carcinoma has also been observed in compounds with similar scaffolds (e.g., IC50 values via MTT assays) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) influence biological activity?
Substituent effects are studied via structure-activity relationship (SAR) analysis. For example:
- 4-Fluorophenyl : Enhances metabolic stability and membrane permeability due to fluorine’s electronegativity and small size .
- Chlorophenyl : Increases steric bulk but may reduce solubility, impacting bioavailability . Comparative studies use ROS inhibition assays and molecular docking to map interactions with NOX4 or kinase domains .
Q. What computational methods are used to predict the compound’s electronic properties for material science applications?
Density functional theory (DFT) calculates HOMO-LUMO gaps to assess suitability as electron acceptors in organic solar cells. For example, acrylonitrile derivatives with furan-indole systems show HOMO-LUMO gaps of ~3.5 eV, enabling charge transfer in bulk heterojunction devices . Time-dependent DFT (TD-DFT) models UV-vis absorption spectra, correlating with experimental λmax values .
Q. How can contradictions in biological data (e.g., variable IC50 values across cell lines) be resolved?
Discrepancies arise from cell-specific uptake, off-target effects, or assay conditions. Mitigation strategies include:
- Dose-response curves : Validate potency across multiple concentrations.
- Metabolic stability assays : Use liver microsomes to assess degradation rates.
- Proteomics : Identify unintended protein targets via pull-down assays or SILAC labeling .
Q. What crystallographic challenges arise during refinement of this compound, and how are they addressed?
Challenges include disordered fluorophenyl groups and twinning. SHELXL employs restraints (e.g., SIMU, DELU) to model disorder, while twin refinement (TWIN/BASF commands) resolves overlapping reflections. High-resolution data (d < 0.8 Å) improves model accuracy .
Methodological Tables
Table 1: Key Synthetic Parameters for Acrylonitrile Analogues
| Parameter | Condition | Reference |
|---|---|---|
| Reaction solvent | Ethanol, reflux | |
| Catalyst | None (thermal activation) | |
| Purification | Column chromatography (SiO2, hexane/EtOAc) | |
| Yield range | 50–85% |
Table 2: Biological Activity of Structural Analogues
| Compound | Target | Assay | Result | Reference |
|---|---|---|---|---|
| (E)-3-(5-(4-Cl-phenyl)furan-2-yl)-2-(benzothiazole)acrylonitrile | NOX4 | Amplex Red | 70% ROS inhibition at 10 µM | |
| (E)-3-(5-(4-F-phenyl)furan-2-yl)-2-(indole)acrylonitrile | Hepatocellular carcinoma | MTT assay | IC50 = 12 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
